molecular formula C10H12N2O2 B582028 1-(4-Aminophenyl)azetidine-3-carboxylic acid CAS No. 887595-85-9

1-(4-Aminophenyl)azetidine-3-carboxylic acid

Cat. No. B582028
M. Wt: 192.218
InChI Key: JARYMOYIHDKMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 1-(4-Aminophenyl)azetidine-3-carboxylic acid is 1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) . This indicates the presence of an azetidine ring, a carboxylic acid group, and an aminophenyl group in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Aminophenyl)azetidine-3-carboxylic acid include a molecular weight of 192.22. The melting point and other specific physical properties are not mentioned in the available resources.

Scientific Research Applications

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including structures similar to "1-(4-Aminophenyl)azetidine-3-carboxylic acid," have been explored for their anticancer properties. The chemical versatility of cinnamic acids allows for the synthesis of numerous derivatives with potential antitumor efficacy. Research indicates that these compounds have remained underutilized in medicine despite their promising anticancer capabilities, highlighting the need for further exploration in this area (De, Baltas, & Bedos-Belval, 2011).

Synthesis and Applications of β-Amino Acid Derivatives

β-Amino acid derivatives, similar in structural concept to the query compound, are significant in drug research due to their biological relevance. Various metathesis reactions have been employed to synthesize cyclic β-amino acids, leading to new types of molecular entities with potential pharmaceutical applications. This research underlines the importance of such derivatives in the development of novel therapeutic agents (Kiss, Kardos, Vass, & Fülöp, 2018).

Carboxylic Acids in Biocatalyst Inhibition and Industrial Chemical Production

The study on carboxylic acids, including those structurally related to "1-(4-Aminophenyl)azetidine-3-carboxylic acid," reveals their role as inhibitors in microbial processes. These compounds are key in producing biorenewable chemicals but can inhibit microbial growth at certain concentrations. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids for Bio-based Production

Research on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, pertinent to the broader category of "1-(4-Aminophenyl)azetidine-3-carboxylic acid," focuses on efficient recovery methods from aqueous streams. This is particularly relevant for the production of organic acids from bio-based routes, highlighting the ongoing advancements in solvent technology to enhance the economic feasibility of such processes (Sprakel & Schuur, 2019).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review on the synthesis, reactivity, and application of azetidines focuses on the most recent advances, trends, and future directions . This suggests that 1-(4-Aminophenyl)azetidine-3-carboxylic acid, as an azetidine derivative, may also have potential future applications in these areas.

properties

IUPAC Name

1-(4-aminophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARYMOYIHDKMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695064
Record name 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)azetidine-3-carboxylic acid

CAS RN

887595-85-9
Record name 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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